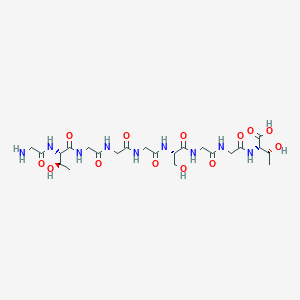![molecular formula C18H19FN2O4S B12536052 1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide CAS No. 819076-81-8](/img/structure/B12536052.png)
1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a fluorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the fluorophenoxy group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the Fluorophenoxy Group: This can be done through nucleophilic substitution reactions where a fluorophenol derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the fluorophenoxy group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity for its targets. The piperidine ring can contribute to the compound’s overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Fluorophenoxy)benzene-1-sulfonyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:
4-(4-Fluorophenoxy)benzene-1-sulfonyl chloride: This compound shares the sulfonyl and fluorophenoxy groups but lacks the piperidine ring and carboxamide group.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents can be compared to highlight the unique properties conferred by the sulfonyl and fluorophenoxy groups.
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties not found in other compounds.
Eigenschaften
CAS-Nummer |
819076-81-8 |
|---|---|
Molekularformel |
C18H19FN2O4S |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
1-[4-(4-fluorophenoxy)phenyl]sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H19FN2O4S/c19-14-3-5-15(6-4-14)25-16-7-9-17(10-8-16)26(23,24)21-11-1-2-13(12-21)18(20)22/h3-10,13H,1-2,11-12H2,(H2,20,22) |
InChI-Schlüssel |
SCQNXXLGAVKHBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)
![5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B12535993.png)
![1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-](/img/structure/B12535996.png)
![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)

![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
![(2,5-Difluorophenyl)[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone](/img/structure/B12536025.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)
![2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12536033.png)

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(5-oxazolyl)-1-(phenylsulfonyl)-](/img/structure/B12536039.png)


